molecular formula C20H22N10Na2O13P2 B13394088 2'-3'-cyclic GMP-AMP sodium CAS No. 2734858-36-5

2'-3'-cyclic GMP-AMP sodium

Cat. No.: B13394088
CAS No.: 2734858-36-5
M. Wt: 718.4 g/mol
InChI Key: CNVCOPPPOWRJAV-DQNSRKNCSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-cGAMP sodium salt involves the enzymatic reaction of cGAMP synthase with cytoplasmic DNA. The compound can be resuspended in endotoxin-free water for various concentrations . The preparation process includes mixing the solid compound with an acid, filtering the mixture, heating the solution, and crystallization .

Industrial Production Methods: Industrial production of 2’,3’-cGAMP sodium salt typically involves large-scale enzymatic reactions followed by purification processes such as anion exchange chromatography. This method achieves high yields and purity levels suitable for research and industrial applications .

Biological Activity

2'-3'-Cyclic GMP-AMP sodium (2'3'-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response by acting as a second messenger. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, leading to the activation of the stimulator of interferon genes (STING) pathway. This article explores the biological activity of 2'3'-cGAMP, its mechanisms of action, and its implications in immunotherapy and antiviral defense.

2'3'-cGAMP functions primarily through its interaction with STING, an adaptor protein located in the endoplasmic reticulum. Upon binding to STING, 2'3'-cGAMP triggers downstream signaling pathways that promote the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. The key steps in this process are summarized below:

  • Synthesis : cGAS recognizes cytosolic DNA and catalyzes the formation of 2'3'-cGAMP.
  • STING Activation : 2'3'-cGAMP binds to STING with a high affinity (Kd values of 3.79 nM for human STING and 120 nM for rat STING) .
  • Signal Transduction : Activated STING recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).
  • Cytokine Production : IRF3 translocates to the nucleus, promoting transcription of type I interferons and other inflammatory cytokines .

Biological Activities

Research has demonstrated various biological activities associated with 2'3'-cGAMP:

  • Antiviral Responses : Enhances the host's ability to combat viral infections by inducing an antiviral state through IFN production.
  • Tumor Immunity : Acts as an adjuvant in cancer therapies by stimulating immune responses against tumors .
  • Macrophage Polarization : Induces repolarization of M2 macrophages, which can enhance anti-tumor immunity .

Data Table: Comparison of cGAMP Variants

The following table summarizes the binding affinities of different cGAMP variants to STING:

CompoundKd Value (nM)
2'3'-cGAMP3.79
3'3'-cGAMP1,210
3'2'-cGAMP1,610
3'5'-cGAMP1,040
2'2'-cGAMP287

Case Studies

Several studies have highlighted the therapeutic potential of 2'3'-cGAMP:

  • Zhang et al. (2013) demonstrated that cyclic GMP-AMP containing mixed phosphodiester linkages serves as a high-affinity ligand for STING, emphasizing its role in innate immunity .
  • Abe & Barber (2014) explored how cytosolic DNA-mediated immune responses require STING activation, revealing insights into its role in inflammatory diseases .
  • Downey et al. (2014) reported that DMXAA, a compound similar to cGAMP, caused tumor-specific vascular disruption and induced M2 macrophage repolarization, suggesting potential applications in cancer therapy .

Properties

CAS No.

2734858-36-5

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

IUPAC Name

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

CNVCOPPPOWRJAV-DQNSRKNCSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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